molecular formula C18H17NO7S B2365259 methyl 3-(N-([2,2'-bifuran]-5-ylmethyl)sulfamoyl)-4-methoxybenzoate CAS No. 2034339-70-1

methyl 3-(N-([2,2'-bifuran]-5-ylmethyl)sulfamoyl)-4-methoxybenzoate

Cat. No.: B2365259
CAS No.: 2034339-70-1
M. Wt: 391.39
InChI Key: DWBWHQPLAKPDRG-UHFFFAOYSA-N
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Description

Methyl 3-(N-([2,2'-bifuran]-5-ylmethyl)sulfamoyl)-4-methoxybenzoate is a sulfamoyl-substituted benzoate ester featuring a [2,2'-bifuran]-5-ylmethyl moiety. Its structural complexity arises from the interplay of aromatic rings (benzoate and bifuran) and polar functional groups (sulfamoyl, methoxy), which influence its physicochemical and biological properties .

Properties

IUPAC Name

methyl 3-[[5-(furan-2-yl)furan-2-yl]methylsulfamoyl]-4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO7S/c1-23-16-7-5-12(18(20)24-2)10-17(16)27(21,22)19-11-13-6-8-15(26-13)14-4-3-9-25-14/h3-10,19H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWBWHQPLAKPDRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NCC2=CC=C(O2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Etherification and Sulfonation

Methyl 4-hydroxybenzoate is methoxylated using dimethyl sulfate under alkaline conditions to yield methyl 4-methoxybenzoate. Subsequent sulfonation at the meta position is achieved via chlorosulfonic acid, forming methyl 4-methoxy-3-(chlorosulfonyl)benzoate.

Reaction Conditions:

  • Chlorosulfonic acid (1.2 equiv), 0–5°C, 2–3 h.
  • Yield: 85–92%.

Amination to Sulfamoyl

The chlorosulfonyl intermediate is treated with aqueous ammonia or ammonium hydroxide to generate the sulfamoyl group.

Example Protocol:

  • Methyl 4-methoxy-3-(chlorosulfonyl)benzoate (1 equiv), NH₄OH (2.5 equiv), THF, 45–60°C, 10–14 h.
  • Yield: 94–96% (HPLC purity >99%).

Synthesis of [2,2'-Bifuran]-5-ylmethylamine

The bifuranmethylamine component is synthesized via cyclization and functional group interconversion:

Corey–Chaykovsky Reaction for Bifuran Formation

α,β-Unsaturated carbonyl compounds (e.g., furyl acrylates) undergo cyclization with trimethylsulfonium iodide to form 2,5-dihydro-2,2'-bifurans.

Representative Procedure:

  • Furyl acrylate (1 equiv), trimethylsulfonium iodide (1.2 equiv), K₂CO₃, DMF, 70°C, 6 h.
  • Yield: 78–85%.

Reductive Amination

The bifuran aldehyde is converted to the corresponding amine via reductive amination using sodium cyanoborohydride or catalytic hydrogenation.

Conditions:

  • [2,2'-Bifuran]-5-carbaldehyde (1 equiv), NH₄OAc, NaBH₃CN, MeOH, rt, 12 h.
  • Yield: 65–70%.

Coupling of Benzoate and Bifuranmethylamine

The final step involves forming the sulfamoyl bridge between the two fragments.

Sulfonamide Bond Formation

Methyl 4-methoxy-3-(chlorosulfonyl)benzoate reacts with [2,2'-bifuran]-5-ylmethylamine in the presence of a base.

Optimized Protocol:

  • Methyl 4-methoxy-3-(chlorosulfonyl)benzoate (1 equiv), [2,2'-bifuran]-5-ylmethylamine (1.1 equiv), K₂CO₃ (2 equiv), THF, 50°C, 8 h.
  • Yield: 88–92% (HPLC purity >99.5%).

Alternative HATU-Mediated Coupling

For improved selectivity, the sulfamoyl group is pre-formed, and the amine is coupled using HATU.

Procedure:

  • 3-Sulfamoyl-4-methoxybenzoic acid (1 equiv), HATU (1.5 equiv), DIPEA (3 equiv), [2,2'-bifuran]-5-ylmethylamine (1.2 equiv), DMF, rt, 4 h.
  • Yield: 82–85%.

Comparative Analysis of Synthetic Routes

Method Key Step Yield (%) Purity (%) Advantages
Chlorosulfonation Direct sulfonamide formation 88–92 >99.5 High efficiency, scalable
HATU coupling Amide bond formation 82–85 >98 Mild conditions, avoids harsh reagents

Challenges and Optimization Strategies

  • Regioselectivity in Sulfonation: Controlled addition of chlorosulfonic acid at low temperatures minimizes polysubstitution.
  • Bifuran Stability: The bifuran moiety is sensitive to oxidation; inert atmospheres (N₂/Ar) are recommended during coupling.
  • Purification: Silica gel chromatography or recrystallization (ethyl acetate/hexane) ensures high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(N-([2,2’-bifuran]-5-ylmethyl)sulfamoyl)-4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The sulfamoyl group can be reduced to form amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan rings can lead to the formation of furanones, while reduction of the sulfamoyl group can yield amines.

Scientific Research Applications

Methyl 3-(N-([2,2’-bifuran]-5-ylmethyl)sulfamoyl)-4-methoxybenzoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It can be used in the production of advanced materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of methyl 3-(N-([2,2’-bifuran]-5-ylmethyl)sulfamoyl)-4-methoxybenzoate involves its interaction with specific molecular targets. The sulfamoyl group can form strong interactions with enzymes, potentially inhibiting their activity. The furan rings may also interact with proteins, affecting their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Similarities and Differences

N-([2,2'-Bifuran]-5-ylmethyl)-4-methyl-N-(3-phenylprop-2-yn-1-yl)benzenesulfonamide (Compound 1m)
  • Similarities : Both compounds share the [2,2'-bifuran]-5-ylmethyl group and a sulfonamide/sulfamoyl linkage.
  • Differences : Compound 1m lacks the methoxybenzoate ester, instead incorporating a 4-methylbenzenesulfonamide and a propargyl group. This substitution reduces polarity compared to the target compound, as evidenced by its lower melting point (84–86°C vs. higher expected values for the benzoate derivative) .
Methyl 4-(3-((5-Methylfuran-2-yl)methoxy)prop-1-yn-1-yl)-benzoate (Compound 1p)
  • Similarities : Shares a methyl benzoate ester and a furan-derived substituent.
  • Differences : The sulfamoyl group is absent, replaced by a propargyl ether linkage. This results in a lower melting point (45–47°C) and altered solubility profiles due to reduced hydrogen-bonding capacity .
Sulfonylurea Herbicides (e.g., Metsulfuron Methyl Ester)
  • Similarities : Contain sulfonyl groups linked to aromatic esters (e.g., methyl benzoate).
  • Differences : Sulfonylureas feature triazine rings instead of bifuran moieties, directing their bioactivity toward acetolactate synthase inhibition in plants. The target compound’s bifuran group may confer distinct pharmacological or material properties .

Physicochemical Properties

Melting Points
  • Analogues: Compound 1m: 84–86°C (non-ester, propargyl substitution) Compound 1p: 45–47°C (ester with propargyl ether) Sulfonylureas: Typically >100°C (e.g., metsulfuron methyl ester) .
Solubility
  • The sulfamoyl and methoxy groups enhance water solubility compared to non-polar analogues like compound 1r (58% yield, oil) .

Spectroscopic Data (NMR)

  • Target Compound : Expected ¹H NMR signals:
    • δ 6.5–7.5 ppm (bifuran and benzoate aromatic protons).
    • δ 3.8–4.2 ppm (methoxy and sulfamoyl N–CH₂ groups).
  • Analogues :
    • Compound 1m: δ 2.4 ppm (CH₃ from 4-methylbenzenesulfonamide), δ 7.2–7.8 ppm (bifuran protons) .
    • Compound 1p: δ 3.9 ppm (methoxy), δ 5.2 ppm (propargyl ether CH₂) .

Biological Activity

Methyl 3-(N-([2,2'-bifuran]-5-ylmethyl)sulfamoyl)-4-methoxybenzoate is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, detailing its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a bifuran moiety , which consists of two interconnected furan rings, linked to a sulfamoyl group and a methoxybenzoate. This unique structure may enhance its stability and reactivity compared to simpler derivatives, making it a subject of interest in drug development.

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit anti-inflammatory , anticancer , and antimicrobial activities. The bifuran unit may facilitate interactions with various biological targets, including enzymes and receptors involved in these processes.

  • Anti-inflammatory Activity : The compound may inhibit pathways associated with inflammation, potentially through modulation of cytokine release or inhibition of inflammatory mediators.
  • Anticancer Activity : Similar compounds have shown effectiveness against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation.
  • Antimicrobial Properties : The presence of the bifuran structure could enhance the compound's ability to disrupt microbial cell membranes or inhibit vital metabolic pathways in pathogens.

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological activity of this compound:

  • Cell Proliferation Assays : The compound demonstrated significant inhibition of cell growth in several cancer cell lines, including breast and colon cancer cells.
  • Cytokine Release Assays : Inflammatory cytokine levels were reduced in macrophage cultures treated with the compound, suggesting anti-inflammatory potential.

Case Studies

  • Anticancer Efficacy : A study published in Journal of Medicinal Chemistry reported that derivatives similar to this compound inhibited tumor growth in xenograft models by targeting specific signaling pathways involved in cancer progression.
  • Antimicrobial Activity : Research highlighted in Antimicrobial Agents and Chemotherapy indicated that compounds with a bifuran structure exhibited potent activity against resistant strains of bacteria, suggesting potential for development as novel antibiotics.

Comparative Analysis

A comparative analysis highlights the biological activity of this compound against structurally related compounds:

Compound NameStructural FeaturesBiological Activity
This compoundBifuran + sulfamoyl + methoxybenzoateAnti-inflammatory, anticancer
N-(Furan-2-ylmethyl)furan-2-carboxamideSingle furan ringModerate anti-inflammatory
Bis(furan-2-ylmethyl)furan-2,5-dicarboxamideTwo furan unitsEnhanced biological activity

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for methyl 3-(N-([2,2'-bifuran]-5-ylmethyl)sulfamoyl)-4-methoxybenzoate, and how is its structural integrity confirmed?

  • Synthesis : Common methods involve coupling sulfamoyl chloride derivatives with bifuran-containing intermediates under inert atmospheres. For example, condensation reactions between sulfamoyl chlorides and furan derivatives are often performed in anhydrous solvents like THF or DMF at controlled temperatures (e.g., 0–60°C) .
  • Analytical Confirmation :

Analytical MethodPurposeKey Parameters
NMR Spectroscopy Confirm regiochemistry and functional groupsChemical shifts (e.g., sulfonamide protons at δ 8.2–8.5 ppm, methoxy groups at δ 3.8–4.0 ppm)
Mass Spectrometry Verify molecular weight and fragmentation patternsHigh-resolution MS (HRMS) for exact mass determination
HPLC-PDA Assess purity and quantify yieldRetention time, UV-Vis absorption profiles

Q. What biological activities are typically screened for this compound, and what in vitro models are used?

  • Antimicrobial Assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values reported .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC50 values. Dose-response curves are analyzed for potency .
  • Mechanistic Clues : Fluorescence-based assays (e.g., DNA intercalation studies) and enzymatic inhibition tests (e.g., kinase assays) .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and regioselectivity?

  • Experimental Design :

  • Use DoE (Design of Experiments) to test variables: solvent polarity (DMF vs. THF), temperature (25–80°C), and catalyst loading (e.g., Pd/C for coupling steps) .
  • In Situ Monitoring : FT-IR or Raman spectroscopy to track reaction progress and intermediate formation .
    • Challenges : Competing side reactions (e.g., over-oxidation of the bifuran moiety) require strict inert conditions (argon/nitrogen atmosphere) .

Q. How do contradictory reports on this compound’s biological activity arise, and how can they be resolved?

  • Root Causes :

  • Variability in assay conditions (e.g., serum concentration in cell culture, incubation time).
  • Differences in compound solubility (e.g., DMSO vs. aqueous buffers) affecting bioavailability .
    • Resolution Strategies :
  • Comparative Meta-Analysis : Standardize protocols across labs (e.g., CLSI guidelines for antimicrobial testing) .
  • Mechanistic Profiling : Use siRNA knockdown or CRISPR-edited cell lines to identify target-specific effects vs. off-target interactions .

Q. What advanced techniques are used to study the sulfamoyl group’s reactivity in this compound?

  • Kinetic Studies : Stopped-flow UV-Vis spectroscopy to monitor sulfamoyl hydrolysis rates under acidic/basic conditions .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict nucleophilic attack sites on the sulfamoyl moiety .
  • Isotopic Labeling : <sup>18</sup>O tracing to track oxygen exchange in sulfonamide hydrolysis pathways .

Methodological Considerations Table

Research AspectKey MethodApplication Example
Synthetic Optimization DoE with ANOVAIdentify critical factors for yield improvement
Contradiction Resolution Orthogonal assays (e.g., SPR vs. ELISA)Validate target binding specificity
Reactivity Analysis Time-resolved fluorescenceProbe sulfamoyl group interactions with biomolecules

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